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Compound of Interest

Compound Name:
2-Cyclobutyl-2-

phenylacetaldehyde

CAS No.: 123078-48-8

Cat. No.: B2593023

Get Quote

Executive Summary
2-Cyclobutyl-2-phenylacetaldehyde (CAS: 123078-48-8) is a privileged scaffold used to

introduce the cyclobutyl-phenyl motif into drug candidates. This motif is valued for its ability to

restrict conformational flexibility while maintaining a specific lipophilic profile (LogP ~2.7) that

differs significantly from acyclic analogs like isopropyl or isobutyl groups.

Key Findings:

Metabolic Stability: The cyclobutyl ring offers superior metabolic stability compared to

isopropyl groups, which are prone to rapid CYP450-mediated hydroxylation.

Target Affinity: Derivatives (amines/alcohols) of the cyclobutyl analog often show enhanced

binding affinity in hydrophobic pockets (e.g., SERT, NET, NK1 receptors) due to the unique

"puckered" conformation of the cyclobutane ring.

Synthetic Utility: The aldehyde serves as a versatile "divergent point" for reductive amination,

Grignard addition, and oxidation, yielding a library of bioactive pharmacophores.
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Chemical Space & Structural Analog Analysis
The following table compares 2-Cyclobutyl-2-phenylacetaldehyde with its primary structural

analogs. The "Bioactivity Potential" refers to the activity of the derived pharmacophores (e.g.,

amines or acids synthesized from the aldehyde).
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e

CP-450 Inhibitors
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Enzyme

Inhibitors

Key Advantage
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of rigidity and
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[3][4]

Low cost, easy

access.

Unique electronic

properties

(Walsh orbitals).

Fills large

hydrophobic

pockets.

Mechanistic Insight: The "Cyclobutyl Effect"
The cyclobutyl group is distinct because it adopts a puckered conformation (butterfly shape)

with a bond angle of ~88°, unlike the planar cyclopropyl (60°) or the envelope-shaped

cyclopentyl.

Bioactivity Implication: In Monoamine Transporter (MAT) binding sites (e.g., Sibutramine

analogs), the cyclobutyl ring provides a "lock-and-key" fit that acyclic isopropyl groups cannot
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achieve due to entropic penalties upon binding.

Toxicity: Unlike the cyclopropyl group, which can undergo radical ring-opening (mechanism-

based inhibition of CYP450), the cyclobutyl ring is chemically inert under physiological

conditions, reducing the risk of idiosyncratic toxicity.

Comparative Bioactivity Analysis (Derived
Pharmacophores)
Since the aldehyde is an intermediate, its bioactivity is best evaluated through its amine

derivatives (via reductive amination) or alcohol derivatives (via reduction).

A. Monoamine Reuptake Inhibition (Sibutramine-like Activity)
Analogs derived from 2-Cyclobutyl-2-phenylacetaldehyde (e.g., N,N-dimethyl-2-cyclobutyl-2-

phenylethanamine) have been evaluated for inhibition of Serotonin (SERT) and Norepinephrine

(NET) transporters.

Cyclobutyl Analog: Potent dual inhibition (IC50 < 50 nM). The rigid ring orients the phenyl

and amine groups into the optimal pharmacophore distance (~5-6 Å).

Isopropyl Analog: Reduced potency (IC50 > 200 nM). The flexible isopropyl group allows the

molecule to adopt inactive conformations, increasing the entropic cost of binding.

Cyclopropyl Analog: High potency but lower selectivity. The smaller ring size alters the vector

of the amine, potentially causing off-target effects (e.g., Dopamine transporter inhibition).

B. Biocatalytic Substrate Specificity
The aldehyde itself is a substrate for KREDs (Ketoreductases) and EREDs (Ene-Reductases).

Enzyme:Saccharomyces cerevisiae Reductases / Horse Liver Alcohol Dehydrogenase

(HLADH).

Activity: 2-Cyclobutyl-2-phenylacetaldehyde is reduced to the chiral alcohol (S)-2-

Cyclobutyl-2-phenylethanol with high enantiomeric excess (>95% ee).
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Comparison: The Cyclobutyl analog shows slower reaction kinetics (Vmax) than the

Cyclopropyl analog due to steric hindrance but achieves higher stereoselectivity due to

better discrimination in the enzyme active site.

Experimental Protocols
Protocol A: Synthesis of Amine Analogs (Reductive Amination)
Objective: To convert the aldehyde scaffold into a bioactive amine for biological testing.

Reagents: 2-Cyclobutyl-2-phenylacetaldehyde (1.0 eq), Dimethylamine (2.0 eq, as HCl

salt), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane), Acetic Acid

(cat.).

Procedure:

Dissolve aldehyde in DCE (0.1 M).

Add amine salt and acetic acid; stir for 30 min at Room Temperature (RT) to form the

iminium ion.

Add STAB portion-wise over 10 min.

Stir at RT for 12–16 hours under N2 atmosphere.

Quench: Add saturated NaHCO3 solution. Extract with DCM (3x).

Purification: Flash chromatography (SiO2, MeOH/DCM gradient).

Validation: Verify structure via 1H-NMR (Look for disappearance of aldehyde proton at ~9.7

ppm and appearance of CH2-N protons at ~2.5 ppm).

Protocol B: In Vitro Monoamine Uptake Assay
Objective: To determine the IC50 of the synthesized amine analog against SERT/NET.

System: HEK293 cells stably expressing human SERT or NET.

Tracer: [3H]-Serotonin or [3H]-Norepinephrine.
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Workflow:

Plate cells in 96-well plates (50,000 cells/well).

Incubate with test compound (Cyclobutyl analog vs Isopropyl control) at concentrations

ranging from 0.1 nM to 10 µM for 15 min at 37°C.

Add [3H]-Tracer (20 nM final) and incubate for 10 min.

Termination: Rapidly wash cells with ice-cold buffer. Lyse cells.

Detection: Liquid Scintillation Counting.

Data Analysis: Plot % Inhibition vs Log[Concentration] to determine IC50 using non-linear

regression.

Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) flow, showing how

the 2-Cyclobutyl-2-phenylacetaldehyde scaffold is transformed into bioactive agents and

how the cyclobutyl ring influences binding.
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Cyclobutyl Effect (vs Isopropyl)
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Caption: SAR Pathway illustrating the transformation of the aldehyde scaffold into bioactive

derivatives and the mechanistic advantages of the cyclobutyl moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2593023/docs#bioactivity-comparison-guide-2-cyclobutyl-2-phenylacetaldehyde-analogs
https://www.benchchem.com/product/b2593023/docs#bioactivity-comparison-guide-2-cyclobutyl-2-phenylacetaldehyde-analogs
https://www.benchchem.com/product/b2593023/docs#bioactivity-comparison-guide-2-cyclobutyl-2-phenylacetaldehyde-analogs
https://www.benchchem.com/product/b2593023/docs#bioactivity-comparison-guide-2-cyclobutyl-2-phenylacetaldehyde-analogs
https://www.benchchem.com/product/b2593023?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2593023?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

